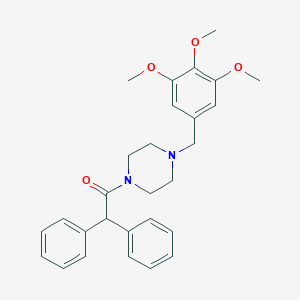
9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as MEM or MEM 1414, is a chemical compound that has shown potential for use in scientific research. MEM is a bicyclic acridine derivative that has been synthesized through several methods, and its mechanism of action and biochemical effects have been studied in various experiments.
Mécanisme D'action
The exact mechanism of action of 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to inhibit the production of reactive oxygen species and reduce inflammation in the brain. This compound also appears to modulate the activity of various neurotransmitter systems, including the cholinergic and glutamatergic systems.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been found to have anti-tumor activity in several cancer cell lines, and can inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects in other tissues, such as the liver and lungs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione in lab experiments is its neuroprotective properties, which make it useful for studying neurodegenerative diseases and traumatic brain injury. This compound is also relatively easy to synthesize and has been shown to be safe in animal studies. However, one limitation of using this compound is its relatively low yield, which can make it expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound may also have potential for use in treating traumatic brain injury and stroke. Other areas of interest include its anti-tumor activity and anti-inflammatory effects in other tissues. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
Several methods have been used to synthesize 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, including the condensation of 4-fluorobenzaldehyde with 3,3,6,6-tetramethyl-1,5-cyclohexanedione in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 4-fluorobenzaldehyde with 1,3-cyclohexanedione in the presence of ammonium acetate and ethanol. The yield of this compound using these methods has been reported to be around 50-60%.
Applications De Recherche Scientifique
9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has shown potential for use in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects and can reduce oxidative stress and inflammation in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
Formule moléculaire |
C23H26FNO2 |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
9-(4-fluorophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C23H26FNO2/c1-22(2)9-15-20(17(26)11-22)19(13-5-7-14(24)8-6-13)21-16(25-15)10-23(3,4)12-18(21)27/h5-8,19,25H,9-12H2,1-4H3 |
Clé InChI |
VNGGAUYXDIBGDU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)F)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)F)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)



![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)

![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)



![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)

